

Assessing the Metabolic Effects of Davalintide in Rats: Application Notes and Protocols

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Compound of Interest

Compound Name: *Davalintide*

Cat. No.: *B10819330*

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Introduction

Davalintide (AC2307) is a second-generation amylin-mimetic peptide that has demonstrated enhanced pharmacological properties for reducing food intake and body weight in rodent models compared to native amylin.[1][2][3] As a chimera of rat amylin and salmon calcitonin, **Davalintide** exhibits high affinity for amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors, contributing to its potent and prolonged metabolic effects.[1][2] These application notes provide a summary of the metabolic effects of **Davalintide** in rats and detailed protocols for key in vivo experiments.

Metabolic Effects of Davalintide in Rats

Davalintide exerts a range of beneficial metabolic effects in rats, primarily centered around the regulation of energy balance and glucose homeostasis.

Suppression of Food Intake and Body Weight

Davalintide has been shown to be a potent suppressor of food intake with a significantly longer duration of action compared to native amylin. Acute administration of **Davalintide** can suppress dark-cycle feeding for up to 23 hours, whereas the effect of amylin lasts for approximately 6 hours. This effect is dose-dependent and leads to significant and durable

weight loss with chronic administration. Studies have shown that **Davalintide**-induced weight loss is specific to fat mass while preserving lean body mass.

Glucoregulatory Actions

Consistent with its amylin agonism, **Davalintide** exhibits several glucoregulatory actions. It effectively slows gastric emptying, a key mechanism in postprandial glucose control. Furthermore, sustained infusion of **Davalintide** has been shown to decrease plasma glucose levels following an oral glucose challenge. The peptide also suppresses the plasma glucagon response, further contributing to its glucose-lowering effects.

Mechanism of Action

The metabolic actions of **Davalintide** are mediated through the activation of central nervous system pathways, similar to amylin. The area postrema (AP), a region in the brainstem, is a critical site of action, as lesioning of the AP abolishes the food intake-suppressing effects of **Davalintide**. **Davalintide** administration leads to neuronal activation, as measured by c-Fos expression, in brain nuclei also targeted by amylin, but with a more extended duration. Its prolonged action is thought to be due to slower dissociation from its receptors.

Data Presentation

The following tables summarize the quantitative data on the metabolic effects of **Davalintide** in rats from preclinical studies.

Table 1: Effect of Acute **Davalintide** Administration on Food Intake in Rats

Parameter	Davalintide	Amylin	Vehicle	Reference
Duration of Food Intake Suppression (hours)	23	6	-	
ED ₅₀ for Food Intake Reduction (µg/kg, IP)	5.0	11.3	-	

Table 2: Effects of Chronic **Davalintide** Infusion on Body Weight and Composition in Rats

Parameter	Davalintide	Vehicle	Duration	Reference
Body Weight Change	Dose-dependent reduction	-	Up to 8 weeks	
Body Composition	Fat-specific loss, lean mass sparing	-	Up to 8 weeks	

Table 3: Glucoregulatory Effects of **Davalintide** in Rats

Parameter	Davalintide	Amylin	Vehicle	Reference
Gastric Emptying (ED ₅₀ , µg/kg, SC)	2.3	4.1	-	
Plasma Glucose Reduction after OGTT (2-week infusion)	27%	31%	-	
Gastric Emptying Suppression (3-week infusion)	29%	47%	-	
Glucagon Suppression (following arginine bolus)	Significant suppression	-	-	

Experimental Protocols

Detailed methodologies for key experiments to assess the metabolic effects of **Davalintide** in rats are provided below.

Protocol 1: Assessment of Acute Food Intake

Objective: To determine the effect of a single administration of **Davalintide** on food intake in rats.

Materials:

- Male Sprague-Dawley rats
- **Davalintide**
- Vehicle (e.g., sterile saline)
- Standard rat chow
- Metabolic cages with food intake monitoring system
- Syringes and needles for intraperitoneal (IP) injection

Procedure:

- Acclimate rats to individual housing in metabolic cages for at least 3 days.
- Ensure rats have ad libitum access to food and water during acclimation.
- On the day of the experiment, weigh the rats and fast them for a short period if required by the study design (e.g., 4 hours before the dark cycle).
- Prepare **Davalintide** and vehicle solutions at the desired concentrations.
- At the onset of the dark cycle, administer **Davalintide** or vehicle via IP injection.
- Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
- Analyze the data to determine the dose-dependent effects of **Davalintide** on food intake.

Protocol 2: Chronic Assessment of Body Weight and Composition

Objective: To evaluate the long-term effects of continuous **Davalintide** infusion on body weight and composition.

Materials:

- Diet-induced obese (DIO) rats
- **Davalintide**
- Vehicle
- Alzet osmotic minipumps
- Surgical tools for pump implantation
- Anesthesia (e.g., isoflurane)
- Animal scale
- Body composition analyzer (e.g., DEXA or NMR)

Procedure:

- Induce obesity in rats by feeding a high-fat diet for several weeks.
- Record baseline body weight and body composition.
- Fill osmotic minipumps with **Davalintide** or vehicle solution according to the manufacturer's instructions to deliver the desired dose.
- Anesthetize the rats and surgically implant the osmotic minipumps subcutaneously in the dorsal region.
- Monitor the rats for post-operative recovery.

- Measure body weight and food intake daily or several times per week for the duration of the study (e.g., 4-8 weeks).
- At the end of the study, perform a final body composition analysis.
- Analyze the data to assess the effects of chronic **Davalintide** treatment on body weight, fat mass, and lean mass.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of **Davalintide** on glucose tolerance.

Materials:

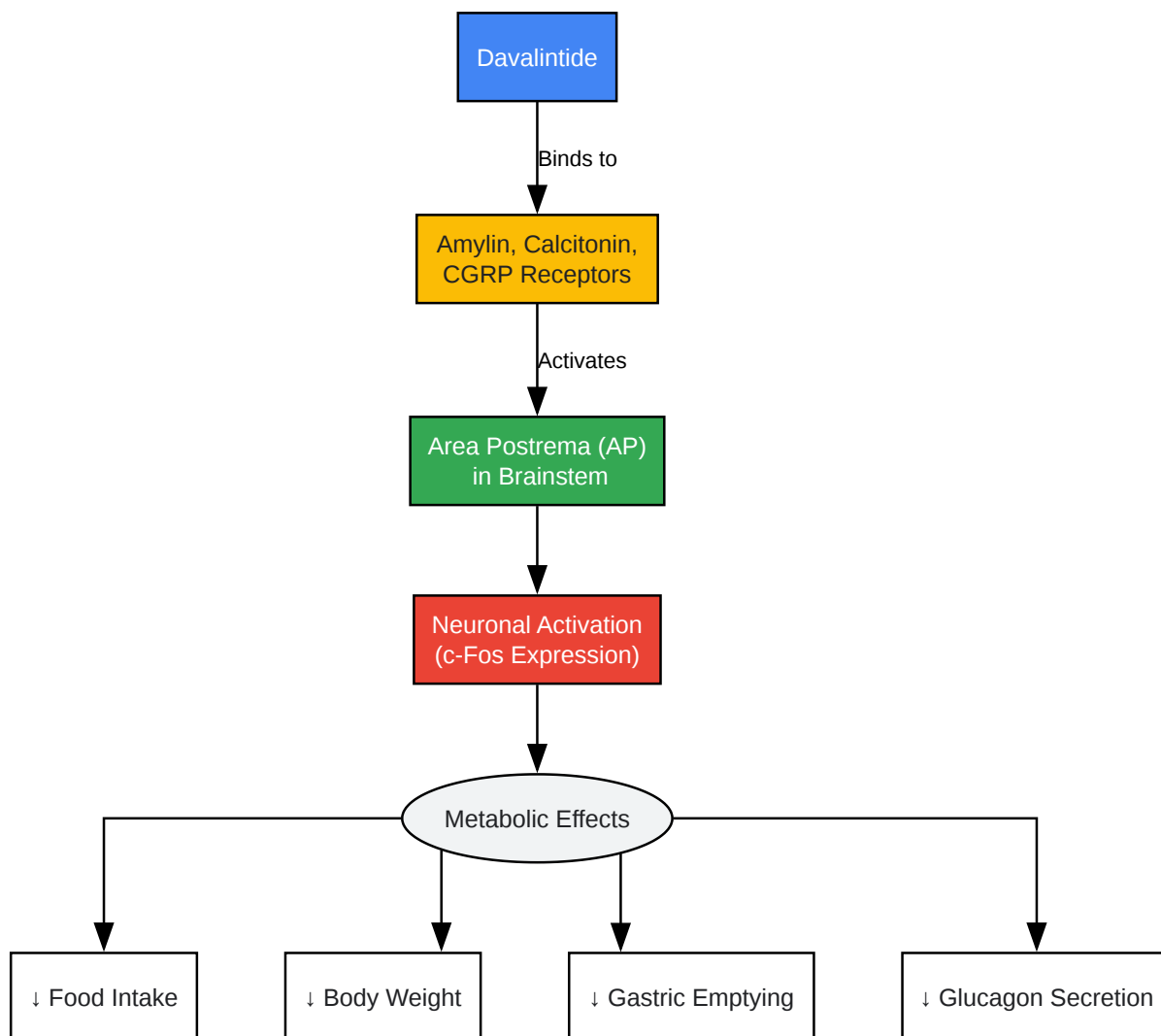
- Rats treated chronically with **Davalintide** or vehicle (as in Protocol 2)
- Glucose solution (e.g., 2 g/kg body weight)
- Handheld glucometer and test strips
- Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
- Oral gavage needle

Procedure:

- Fast the rats overnight (approximately 16 hours) with free access to water.
- Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.
- Administer the glucose solution orally via gavage.
- Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Measure blood glucose levels for each sample.
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Visualizations

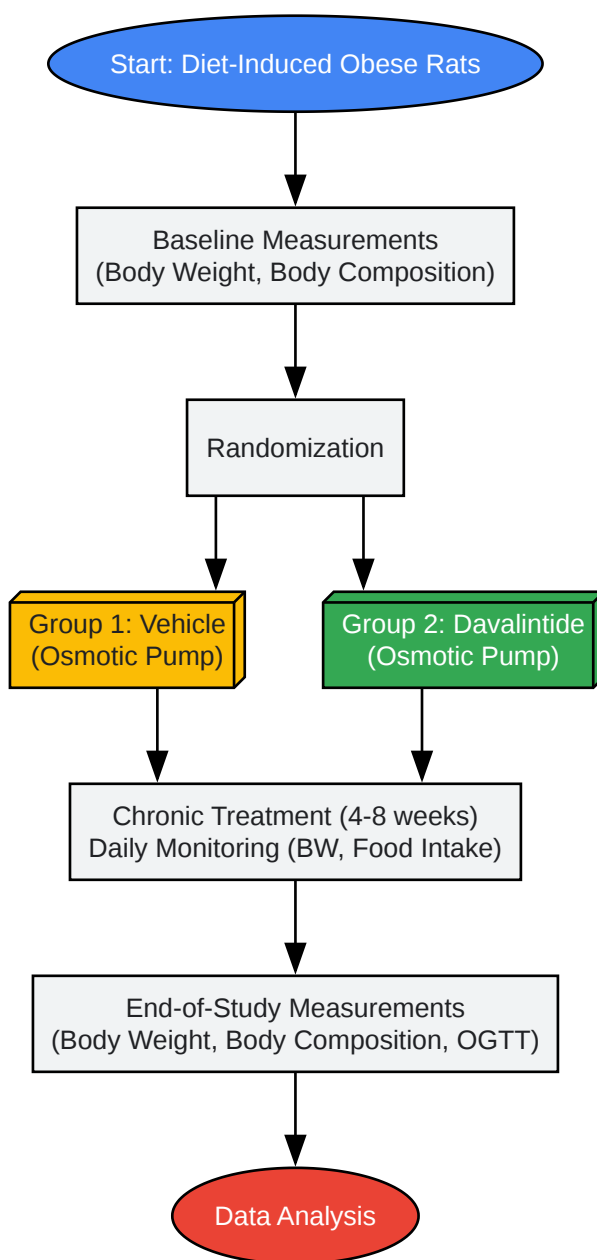
Signaling Pathway of Davalintide



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Caption: **Davalintide** signaling pathway.

Experimental Workflow for Chronic Study



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Caption: Chronic study experimental workflow.

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References

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